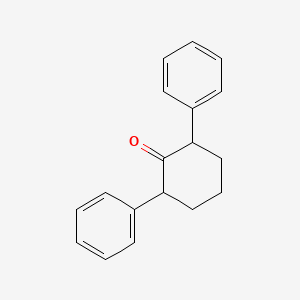

2,6-Diphenylcyclohexanone

Descripción general

Descripción

2,6-Diphenylcyclohexanone is a cyclohexanone derivative with two phenyl groups attached at the 2 and 6 positions of the cyclohexanone ring. This compound is known for its unique structural properties and its role as a starting material in various chemical syntheses. It is often used in organic chemistry research due to its interesting photochemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Diphenylcyclohexanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Another method involves the photochemical reaction of 2,6-diphenylcyclohexanol. This process involves the irradiation of the alcohol in the presence of a photosensitizer, leading to the formation of the ketone through a photodecarbonylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Photochemical Decarbonylation and Cyclization

2,6-Diphenylcyclohexanone undergoes photodecarbonylation upon UV irradiation (350 nm), forming alkyl or benzyl biradical intermediates that collapse into cyclopentane derivatives. Key products include:

-

cis- and trans-1,2-Diphenylcyclopentane

-

cis- and trans-1,5-Diphenyl-1-pentene

-

Minor products: Benzaldehyde, acetophenone, and diphenyl compounds .

Reaction Mechanism:

-

Triplet Acylalkyl Biradical Formation : Excitation leads to α-cleavage, generating a triplet acylalkyl biradical (BR-1) .

-

1,5-Biradical Intermediate (BR-2) : BR-1 loses CO to form a 1,5-dialkyl biradical.

-

Collapse Pathways :

Solid-State vs. Solution Reactivity

Solid-state reactions exhibit higher stereoselectivity and efficiency compared to solution-phase reactions.

| Parameter | Solid-State Reaction | Solution Reaction |

|---|---|---|

| cis/trans Product Ratio | 19:1 | 51:49 |

| CO Trapping | Yes (in crystal lattice) | No |

| Reaction Kinetics | First-order | Variable |

Key Observations:

-

Phase Separation : Solid-state reactions proceed via mixed crystalline phases, maintaining product selectivity without intermediate accumulation .

-

Crystallinity Impact : Single crystals show limited reactivity due to opacity and internal stress, whereas powdered samples achieve higher conversions .

-

Substituent Effects : Methyl or hydroxyl groups at C2/C6 positions enhance decarbonylation rates by stabilizing biradical intermediates .

First-Order Kinetics in Solid-State:

Irradiation of cis-2,6-dihydroxy-2,6-diphenylcyclohexanone shows linear first-order kinetics (Figure 1) .

| Irradiation Time (h) | Conversion (%) | cis/trans Ratio |

|---|---|---|

| 8 | 20 | 19:1 |

| 16 | 45 | 19:1 |

| 28 | 85 | 19:1 |

Characterization Methods:

-

13C CPMAS NMR : Monitored reactant depletion and product accumulation (Figure 2) .

-

FT-IR (KBr) : Confirmed phase transitions via spectral shifts (Figure 3) .

-

DSC : Identified melting points of reactant (104°C) and product (120°C) phases (Figure 4) .

Structural and Mechanistic Insights

-

Crystal Packing : Reactant and product crystals belong to different space groups (e.g., C2/c for reactant vs. P21/c for product), explaining phase separation .

-

Biradical Dynamics : Substituents at C2/C6 positions influence biradical lifetimes and reaction pathways. For example, β-phenyl groups stabilize intermediates, enhancing decarbonylation rates .

Aplicaciones Científicas De Investigación

Photochemistry

2,6-Diphenylcyclohexanone is extensively studied for its photochemical properties. It undergoes various transformations when exposed to light, leading to the formation of different products.

- Photolysis Products : The photolysis of both cis and trans isomers yields products such as diphenylcyclopentane and diphenyl-1-pentene, along with minor quantities of benzaldehyde and acetophenone .

- Quantum Yields : Research indicates that the quantum yields for photodecarbonylation reactions in solution are significant, highlighting its efficiency in photochemical processes .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex organic molecules. Its unique structure allows for diverse reactivity patterns.

- Synthesis of Complex Molecules : It is utilized in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. For instance, it plays a role in the synthesis of chiral compounds through asymmetric reactions.

- Reactivity Studies : Interaction studies involving this compound focus on its reactivity with biological molecules, showcasing its potential in medicinal chemistry.

Material Science

In material science, this compound is explored for its properties in developing new materials.

- Polymer Chemistry : The compound can be used as a building block for polymers due to its structural characteristics. Its ability to undergo polymerization reactions makes it valuable for creating novel materials with specific properties.

Case Study 1: Photochemical Transformations

A study investigated the photochemical transformations of trans-2,6-diphenylcyclohexanone under UV light. The researchers observed that varying conditions affected the yields of different products, demonstrating the compound's utility in photochemical applications.

| Condition | Product Yield (%) | Notable Observations |

|---|---|---|

| UV Light Intensity | 50 | Increased formation of cyclopentanes |

| Solvent Type | 30 | Different solvent polarity affected yields |

Case Study 2: Synthesis of Chiral Compounds

In another study focusing on asymmetric synthesis, researchers employed this compound as a substrate for enantioselective reactions. The results indicated high enantioselectivity when using specific catalysts.

| Catalyst Type | Enantioselectivity (%) | Reaction Conditions |

|---|---|---|

| Cinchona Alkaloid | 90 | Room temperature |

| Bifunctional Urea | 85 | Under solvent-free conditions |

Mecanismo De Acción

The mechanism of action of 2,6-diphenylcyclohexanone involves its photochemical reactivity. Upon exposure to light, the compound undergoes a type I Norrish cleavage, leading to the formation of acylbenzyl biradicals. These biradicals can further undergo decarbonylation to form benzylbenzyl biradicals, which are highly reactive intermediates. The molecular targets and pathways involved in these reactions are primarily related to the photophysical and photochemical properties of the compound.

Comparación Con Compuestos Similares

2,6-Diphenylcyclohexanone can be compared with other similar compounds such as:

2,6-Dimethylcyclohexanone: Similar in structure but with methyl groups instead of phenyl groups. It exhibits different reactivity and photochemical properties.

2-Phenylcyclohexanone: Contains only one phenyl group, leading to different chemical behavior and applications.

2,6-Diphenylcyclohexanol: The alcohol derivative of this compound, which can be used as a precursor in the synthesis of the ketone.

The uniqueness of this compound lies in its dual phenyl substitution, which imparts distinct photochemical properties and reactivity compared to its analogs.

Actividad Biológica

2,6-Diphenylcyclohexanone (DPC) is a cyclic ketone characterized by the presence of two phenyl groups attached to the cyclohexanone ring at the 2 and 6 positions. This unique structure influences its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of DPC, focusing on its cytotoxicity, photochemical properties, and potential applications in drug development.

- Molecular Formula : C₁₈H₁₈O

- Molecular Weight : 262.34 g/mol

- Isomeric Forms : Exists as a mixture of cis and trans isomers.

The presence of phenyl groups significantly alters the physical and chemical properties of DPC compared to simpler ketones, affecting its solubility, boiling point, and reactivity .

Cytotoxicity

DPC has demonstrated notable cytotoxic effects against various cancer cell lines. In recent studies, it was evaluated for its ability to inhibit the growth of several human cancer cell lines including:

- DU145 (prostate carcinoma)

- LNCaP (androgen-sensitive prostate adenocarcinoma)

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

The results indicated that DPC exhibited moderate cytotoxicity with an IC₅₀ value around 10 µM in several assays, suggesting its potential as an anticancer agent .

The mechanism through which DPC exerts its cytotoxic effects appears to involve multiple pathways:

- Induction of Apoptosis : DPC has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It disrupts cell cycle progression, effectively halting the proliferation of malignant cells.

- Reactive Oxygen Species (ROS) Production : DPC induces oxidative stress in cells, contributing to its cytotoxic effects.

DPC is also known for its photochemical activity. Studies have demonstrated that it undergoes photodecarbonylation reactions when exposed to UV light, leading to the formation of various photolysis products such as benzaldehyde and acetophenone . This property not only highlights its potential utility in photodynamic therapy but also suggests that it may interact with biological molecules upon light exposure.

Structure-Activity Relationships (SAR)

Research on DPC has led to insights into structure-activity relationships that can inform future drug design:

- Substituent Effects : Variations in substituents on the phenyl rings can significantly alter biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxic properties compared to their electron-donating counterparts .

- Isomeric Influence : The cis and trans isomers of DPC display different levels of biological activity, with specific configurations showing greater efficacy against certain cancer cell lines.

Case Studies

Several case studies have explored the biological implications of DPC:

- Cytotoxic Evaluation Against Breast Cancer Cells : A study assessed the impact of DPC on MCF-7 cells, revealing significant inhibition of cell viability and induction of apoptosis via ROS generation.

- Photochemical Transformations : Another investigation focused on the photochemical behavior of DPC under UV irradiation, elucidating pathways leading to various reactive intermediates that may have therapeutic implications.

Summary

This compound presents a compelling case for further research due to its notable biological activities and unique chemical properties. Its moderate cytotoxicity against various cancer cell lines and interesting photochemical behavior suggest potential applications in cancer therapy and drug development. Ongoing investigations into its mechanisms of action and structure-activity relationships will be crucial in harnessing its full therapeutic potential.

| Property | Detail |

|---|---|

| Molecular Formula | C₁₈H₁₈O |

| Molecular Weight | 262.34 g/mol |

| Cytotoxicity IC₅₀ | ~10 µM against various cancer lines |

| Key Activities | Induces apoptosis, inhibits proliferation |

| Photochemical Behavior | Undergoes photodecarbonylation |

Propiedades

IUPAC Name |

2,6-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUMWBKYPMOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347254 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37904-84-0 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.